molecular formula C5H2Br2O2 B13886463 2,5-Dibromofuran-3-carbaldehyde

2,5-Dibromofuran-3-carbaldehyde

Cat. No.: B13886463
M. Wt: 253.88 g/mol
InChI Key: SKHDQDLSYGABFO-UHFFFAOYSA-N
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Description

2,5-Dibromofuran-3-carbaldehyde is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom and two bromine atoms at positions 2 and 5, and an aldehyde group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dibromofuran-3-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of furan derivatives. For instance, the bromination of 3-furan carbaldehyde using bromine in the presence of a catalyst such as iron(III) bromide can yield this compound . Another method involves the photochemical synthesis of 3- and 5-bromofuran-2-carbaldehyde in aromatic solutions, which can then be further brominated to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromofuran-3-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

    Substitution: 2,5-disubstituted furan derivatives.

    Oxidation: 2,5-dibromofuran-3-carboxylic acid.

    Reduction: 2,5-dibromofuran-3-methanol.

Mechanism of Action

The mechanism of action of 2,5-dibromofuran-3-carbaldehyde involves its interaction with various molecular targets. The bromine atoms and the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromofuran-3-carbaldehyde is unique due to the presence of both bromine atoms and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its ability to form stable covalent bonds with biological molecules also makes it valuable in medicinal chemistry and biological studies .

Properties

Molecular Formula

C5H2Br2O2

Molecular Weight

253.88 g/mol

IUPAC Name

2,5-dibromofuran-3-carbaldehyde

InChI

InChI=1S/C5H2Br2O2/c6-4-1-3(2-8)5(7)9-4/h1-2H

InChI Key

SKHDQDLSYGABFO-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1C=O)Br)Br

Origin of Product

United States

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